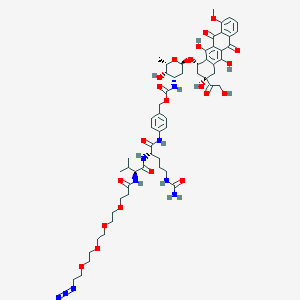

Azide-PEG4-VC-PAB-Doxorubicin

Beschreibung

BenchChem offers high-quality Azide-PEG4-VC-PAB-Doxorubicin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azide-PEG4-VC-PAB-Doxorubicin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C57H75N9O21 |

|---|---|

Molekulargewicht |

1222.3 g/mol |

IUPAC-Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |

InChI |

InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1 |

InChI-Schlüssel |

SRKJKGKXNXYJQK-KMKKCVBPSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Structure: A Multi-Component System for Targeted Delivery

An In-Depth Technical Guide to the Structure and Function of Azide-PEG4-VC-PAB-Doxorubicin

For researchers, scientists, and drug development professionals, understanding the intricate structure of drug-linker systems is paramount for the successful design of next-generation therapeutics such as antibody-drug conjugates (ADCs). Azide-PEG4-VC-PAB-Doxorubicin is a sophisticated, multi-component drug-linker conjugate designed for targeted cancer therapy. This guide provides a detailed examination of its structure, the function of its components, and key experimental protocols for its characterization.

Azide-PEG4-VC-PAB-Doxorubicin is an agent-linker conjugate that comprises a cytotoxic payload (Doxorubicin) connected to a versatile linker system.[1][2][3] This linker is engineered for stability in systemic circulation and programmed for specific release of the payload within the target cancer cells.[4][5] The structure can be deconstructed into five key functional units:

-

Azide (N₃): This functional group is the gateway for conjugation. It enables "click chemistry," specifically the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][6][7] This allows for the precise, covalent attachment of the drug-linker moiety to a targeting vehicle, most commonly a monoclonal antibody (mAb) that has been pre-functionalized with an alkyne or a strained cyclooctyne (B158145) group.[6] This site-specific conjugation helps in producing ADCs with a uniform drug-to-antibody ratio (DAR).[6]

-

Polyethylene Glycol (PEG4): This component is a short chain of four repeating ethylene (B1197577) glycol units. The inclusion of this PEG spacer serves to increase the hydrophilicity and overall aqueous solubility of the drug-linker complex.[6] This is particularly important when working with hydrophobic payloads like doxorubicin (B1662922), as it helps to prevent aggregation during the conjugation process and can improve the pharmacokinetic profile of the resulting ADC.[6]

-

Valine-Citrulline (VC): This dipeptide sequence (Val-Cit) is a critical element for the targeted release of the cytotoxic payload.[4] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4][] The VC linker is relatively stable at physiological pH in the bloodstream but is efficiently cleaved in the acidic environment of the lysosome where Cathepsin B is active.[4]

-

p-Aminobenzylcarbamate (PAB): The PAB moiety acts as a "self-immolative" spacer.[4] Its function is to ensure that the doxorubicin payload is released in its native, fully active form. Following the enzymatic cleavage of the Val-Cit linker by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which liberates the attached doxorubicin.[6]

-

Doxorubicin: This is the potent cytotoxic agent, or "payload," of the conjugate. Doxorubicin is an anthracycline antibiotic that exerts its anticancer effect by intercalating into DNA and inhibiting the enzyme topoisomerase II, which ultimately leads to apoptosis (programmed cell death).[9]

The synergistic action of these components allows an ADC constructed with this drug-linker to circulate stably in the bloodstream, bind specifically to a target antigen on a cancer cell, be internalized, and then release its potent cytotoxic payload directly inside the cancer cell's lysosome, thereby minimizing systemic toxicity.[5]

Quantitative Data Summary

The physicochemical properties of Azide-PEG4-VC-PAB-Doxorubicin are essential for its handling and characterization.

| Property | Value |

| Molecular Formula | C₅₇H₇₅N₉O₂₁ |

| Molecular Weight | 1222.25 g/mol |

| Appearance | Orange to red solid powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (~100 mg/mL) |

[Sources:[1][6][7][10][11][12]]

Key Experimental Protocols

The following are foundational experimental protocols for the characterization of an ADC constructed using Azide-PEG4-VC-PAB-Doxorubicin.

Cathepsin B-Mediated Linker Cleavage Assay

This assay confirms that the Val-Cit linker is susceptible to cleavage by its target enzyme, Cathepsin B.

Objective: To quantify the release of doxorubicin from the drug-linker upon incubation with Cathepsin B.

Materials:

-

Azide-PEG4-VC-PAB-Doxorubicin

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, with 0.04 mM DTT)[3]

-

Quenching Solution (e.g., Acetonitrile with an internal standard)[3]

-

LC-MS/MS System

Methodology:

-

Prepare a stock solution of the drug-linker in DMSO.

-

Reconstitute Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[3]

-

In a reaction vessel, combine the drug-linker with the assay buffer and pre-warm to 37°C.

-

Initiate the reaction by adding the Cathepsin B solution.

-

Incubate the mixture at 37°C. At designated time points, withdraw aliquots and immediately stop the reaction with the cold quenching solution.

-

Process the samples by centrifugation to remove the precipitated enzyme.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of released doxorubicin over time.[3]

ADC Internalization Assay

This assay is crucial to demonstrate that the ADC is efficiently taken up by the target cancer cells.

Objective: To measure the rate and extent of ADC internalization into antigen-positive cells.

Materials:

-

ADC (antibody conjugated with Azide-PEG4-VC-PAB-Doxorubicin)

-

Antigen-positive cancer cell line

-

Antigen-negative control cell line

-

Cell culture reagents

-

Fluorescence-based detection system (e.g., flow cytometer or fluorescence microscope)[13]

Methodology:

-

Seed the antigen-positive and antigen-negative cells in appropriate culture plates.

-

Treat the cells with the ADC at a predetermined concentration.

-

Incubate the cells at 37°C for various durations to allow for internalization.

-

At each time point, wash the cells thoroughly to remove any unbound ADC.

-

The internalized ADC can be quantified using several methods, such as lysing the cells and measuring the fluorescence of the released doxorubicin, or by using a fluorescently labeled secondary antibody that binds to the ADC's primary antibody, followed by analysis with flow cytometry.[2][13]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC that influences its efficacy and safety.[14]

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

Materials:

-

Purified ADC sample

-

LC-MS system (e.g., UHPLC/Q-TOF)[1]

Methodology:

-

The ADC sample can be analyzed either in its intact form or after reduction of the antibody's disulfide bonds to separate the light and heavy chains.[1]

-

The sample is subjected to liquid chromatography, often using hydrophobic interaction chromatography (HIC) or reversed-phase HPLC (RP-HPLC), to separate the different drug-loaded species.[1][14]

-

The eluent is introduced into a high-resolution mass spectrometer.

-

The mass of each species is determined, which allows for the identification of the number of drug-linkers attached to each antibody or antibody subunit.

-

The average DAR is calculated by a weighted average of the different species based on their relative abundance (e.g., from the peak areas in the chromatogram).[1][14]

Visual Diagrams

The following diagrams illustrate the structure, mechanism, and experimental workflow related to Azide-PEG4-VC-PAB-Doxorubicin.

Caption: The modular structure of the Azide-PEG4-VC-PAB-Doxorubicin drug-linker.

Caption: The mechanism of action for an ADC utilizing the Azide-PEG4-VC-PAB-Doxorubicin system.

References

- 1. agilent.com [agilent.com]

- 2. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Azide-PEG4-VC-PAB-Doxorubicin [smolecule.com]

- 7. Azide-PEG4-VC-PAB-Doxorubicin | Drug-Linker Conjugates for ADC | | Invivochem [invivochem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Azide-PEG4-VC-PAB-Doxorubicin | CymitQuimica [cymitquimica.com]

- 11. xcessbio.com [xcessbio.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

The Strategic Imperative of the PEG4 Spacer in Antibody-Drug Conjugate Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload, rely critically on the linker technology that connects these two components. Among the various linker strategies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has emerged as a pivotal design element. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer in optimizing the physicochemical properties, pharmacokinetics, and therapeutic efficacy of ADCs.

Core Functions of the PEG4 Spacer in ADCs

The integration of a PEG4 spacer into an ADC linker is a strategic decision aimed at overcoming the inherent challenges associated with conjugating hydrophobic small-molecule drugs to large, hydrophilic antibodies. The principal advantages conferred by the PEG4 spacer are detailed below.

Enhanced Hydrophilicity and Solubility

A primary and critical function of the PEG4 spacer is to increase the hydrophilicity of the ADC.[1] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC product, compromising its stability and manufacturability.[2] The ethylene (B1197577) glycol units of the PEG4 spacer are highly hydrophilic, improving the aqueous solubility of both the linker and the overall conjugate.[1] This enhanced solubility is crucial for preventing the formation of high-molecular-weight species, thereby improving the stability and shelf-life of the ADC.[1]

Mitigation of Steric Hindrance

The defined length and flexibility of the PEG4 spacer provide optimal spatial separation between the antibody and the cytotoxic payload.[2] This separation minimizes steric hindrance, which can be critical for preserving the binding affinity of the antibody to its target antigen. By distancing the payload from the antibody's antigen-binding domains, the PEG4 spacer ensures that the ADC's targeting capability is not compromised.[1]

Improved Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic proteins. The hydrophilic nature of the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the ADC.[2] This is achieved by creating a hydration shell around the conjugate, which can reduce renal clearance and shield it from enzymatic degradation.[2][3] The result is increased exposure of the tumor to the ADC over time.[4]

Enabling Higher Drug-to-Antibody Ratios (DAR)

A significant challenge in ADC development is achieving a high drug-to-antibody ratio (DAR) without inducing aggregation and rapid clearance.[5] The use of hydrophobic linkers often limits the achievable DAR to 4 or less.[1] The solubilizing effect of PEG4 spacers allows for the stable conjugation of a higher number of drug molecules per antibody, leading to ADCs with DARs of 8 or even higher.[6] This increased drug loading capacity can significantly enhance the therapeutic potency of the ADC.[5]

Impact of PEG4 Spacers on ADC Properties: Quantitative Data

The incorporation of PEG spacers has a quantifiable impact on the performance of ADCs. The following tables summarize key data from various studies, highlighting the effects of PEGylation on critical ADC parameters.

| Linker Type | PEG Units | Clearance (mL/day/kg) | Exposure (AUC, µg*h/mL) |

| IgG Control | N/A | 330 | 12,000 |

| ADC with PEG2 Linker | 2 | 100 | 3,500 |

| ADC with PEG4 Linker | 4 | 160 | 5,600 |

| ADC with PEG8 Linker | 8 | 280 | 9,800 |

| ADC with PEG12 Linker | 12 | 280 | 10,000 |

| ADC with PEG24 Linker | 24 | 290 | 10,000 |

| Data synthesized from a study on PEGylated glucuronide-MMAE linkers, demonstrating the effect of PEG chain length on pharmacokinetic parameters.[7] |

| Conjugate | PEG Size | In Vivo Half-Life | Fold Increase vs. No PEG |

| Affibody-MMAE (HM) | No PEG | 19.6 min | - |

| Affibody-PEG4k-MMAE (HP4KM) | 4 kDa | 49 min (2.5-fold increase) | 2.5x |

| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa | 219.5 min (11.2-fold increase) | 11.2x |

| Data from a study on affibody-based drug conjugates, illustrating the impact of PEG size on circulation half-life.[8][9] |

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of ADCs. The following sections provide an overview of key experimental protocols.

Synthesis of an Antibody-Drug Conjugate with a PEG4 Spacer

This protocol describes a general two-step process for conjugating a payload to an antibody using a DBCO-NHCO-PEG4-acid linker.

1. Antibody Modification with the Linker:

-

Activation of the Linker: The carboxylic acid group of the DBCO-NHCO-PEG4-acid linker is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the linker with NHS and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an anhydrous organic solvent like DMF or DMSO.

-

Antibody Preparation: The antibody is prepared in a suitable buffer at a concentration that maintains its stability, typically a phosphate (B84403) buffer at a physiological pH.

-

Conjugation Reaction: A 10-20 fold molar excess of the activated DBCO-PEG4-NHS ester is added to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent denaturation of the antibody. The reaction is allowed to proceed for a specified time, often at room temperature or 4°C, to form a stable amide bond between the linker and lysine (B10760008) residues on the antibody.

2. Payload Conjugation via Click Chemistry:

-

Preparation of the Azide-Functionalized Payload: The cytotoxic drug is functionalized with an azide (B81097) group.

-

SPAAC Reaction: The DBCO-modified antibody is reacted with the azide-functionalized payload. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.

-

Purification: The final ADC is purified to remove unreacted payload, linker, and any aggregates. This is typically achieved using size exclusion chromatography (SEC) or dialysis.[2]

Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, HIC can be used to separate ADC species with different numbers of conjugated drugs.[10][11]

-

Mobile Phase Preparation: A high-salt buffer (Mobile Phase A, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) and a low-salt buffer (Mobile Phase B, e.g., 25 mM Sodium Phosphate, pH 7.0) are prepared.[12]

-

Sample Preparation: The ADC sample is diluted in a buffer containing an intermediate salt concentration to promote binding to the column.[12]

-

Chromatography: The separation is performed on a HIC column using a gradient from high to low salt concentration. The different DAR species will elute at different salt concentrations, with higher DAR species eluting later.[13]

-

Data Analysis: The peak areas of the different DAR species are used to calculate the average DAR of the ADC preparation.

2. Analysis of Aggregation by Size Exclusion Chromatography (SEC):

SEC separates molecules based on their size. It is a critical method for quantifying the amount of high-molecular-weight aggregates in an ADC preparation.[14][15]

-

Mobile Phase Preparation: An aqueous mobile phase, often a phosphate buffer with added salt (e.g., 150 mmol/L sodium chloride) to minimize secondary interactions, is used.[14] For more hydrophobic ADCs, the addition of a small amount of organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to prevent non-specific interactions with the column matrix.[16]

-

Sample Preparation: The ADC sample is diluted in the mobile phase.

-

Chromatography: The sample is injected onto an SEC column. Larger molecules, such as aggregates, will elute first, followed by the monomeric ADC, and then any smaller fragments.

-

Data Analysis: The peak areas of the aggregate and monomer peaks are used to determine the percentage of aggregation in the sample.

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce cell death. The following diagrams illustrate a generalized experimental workflow for ADC development and the signaling pathways activated by common ADC payloads.

Caption: A generalized experimental workflow for the synthesis, characterization, and evaluation of an ADC containing a PEG4 spacer.

Caption: Signaling pathway of Monomethyl Auristatin E (MMAE) inducing apoptosis.[17]

References

- 1. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA) | HCP [halaven.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. labinsights.nl [labinsights.nl]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. lcms.cz [lcms.cz]

- 15. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. agilent.com [agilent.com]

- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

The Cornerstone of Controlled Drug Delivery: A Technical Guide to the Self-Immolative PAB Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PAB) spacer is a critical component in the design of modern therapeutics, particularly antibody-drug conjugates (ADCs). Its reliable self-immolative mechanism enables the conditional release of potent payloads within target cells, a cornerstone of targeted cancer therapy. This guide provides an in-depth exploration of the PAB spacer's core principles, supported by experimental data, detailed methodologies, and visual representations of its mechanism and application. The PAB spacer's well-defined 1,6-elimination mechanism offers a predictable and efficient means of drug liberation, and its extensive validation and successful clinical translation underscore its significance in the field.[1]

The Self-Immolative Mechanism: A Controlled Cascade

The PAB spacer acts as a stable bridge between a targeting moiety (like an antibody) and a therapeutic payload. Its defining feature is a triggered, rapid, and irreversible decomposition following a specific activation event, typically enzymatic cleavage within the target cell's lysosome.[2]

This process is predicated on a 1,6-elimination reaction. Upon enzymatic cleavage of a linked promoiety (often a dipeptide like valine-citrulline by cathepsin B), an aniline (B41778) nitrogen is unmasked. This initiates a rapid electronic cascade, leading to the fragmentation of the spacer and the concomitant release of the unmodified, active drug.[1] The efficiency of this self-immolation is crucial for the therapeutic efficacy and safety profile of the ADC.[1]

Quantitative Analysis of PAB Spacer Performance

The following tables summarize key quantitative parameters related to the performance of PAB-based linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Kinetics of Cathepsin B-Mediated Cleavage of Val-Cit-PABC Linkers

| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Data represents typical kinetic parameters for the enzymatic cleavage of different dipeptide triggers attached to a PABC spacer by Cathepsin B. The Val-Cit linker exhibits high catalytic efficiency (k_cat_/K_m_).[3]

Table 2: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | ADC Model | Animal Model | Half-life (t_1/2_) of Intact ADC | Reference |

| Peptide (Val-Cit-PABC) | Trastuzumab-vc-MMAE | Mouse | Unstable (significant payload loss) | [4] |

| Peptide (Val-Cit-PABC) | Trastuzumab-vc-MMAE | Human | Stable | [5] |

| Hydrazone | Gemtuzumab ozogamicin | Human | ~36 hours | [6] |

| Disulfide | IMGN901 | Mouse | Variable (dependent on steric hindrance) | |

| β-glucuronide | - | Mouse | Highly stable |

This table provides a comparative overview of the in vivo stability of different cleavable linkers. Note the species-specific instability of the Val-Cit-PABC linker in mouse plasma due to carboxylesterase 1c (Ces1c) activity, an important consideration for preclinical model selection.[4][7]

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of ADCs employing the PAB spacer.

Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker

This multi-step synthesis involves the preparation of the dipeptide-PAB moiety, coupling to the payload (MMAE), and addition of the maleimide (B117702) group for antibody conjugation.

1. Synthesis of Fmoc-Val-Cit-PAB:

-

Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol (PABOH) in a mixture of dichloromethane (B109758) (DCM) and methanol.

-

Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).

-

Stir at room temperature for approximately 14-18 hours.[1]

-

Purify the product to obtain Fmoc-Val-Cit-PAB as a solid.[1]

2. Synthesis of Fmoc-Val-Cit-PAB-PNP:

-

Dissolve Fmoc-Val-Cit-PAB in anhydrous N,N-Dimethylformamide (DMF).

-

Add bis(4-nitrophenyl) carbonate and N,N-diisopropylethylamine (DIPEA).

-

Stir at room temperature for 1 hour.[2]

-

Precipitate the product with diethyl ether, filter, and dry to yield Fmoc-Val-Cit-PAB-PNP.[2]

3. Synthesis of Fmoc-Val-Cit-PAB-MMAE:

-

Couple Fmoc-Val-Cit-PAB-PNP with monomethyl auristatin E (MMAE) in a suitable solvent like DMF.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

Purify the product by preparative HPLC.

4. Synthesis of NH2-Val-Cit-PAB-MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (B6355638) to remove the Fmoc protecting group.[2]

-

Stir at room temperature for about 20 minutes.[2]

-

Purify by reverse-phase preparative HPLC and lyophilize to obtain the free amine product.[2]

5. Synthesis of MC-Val-Cit-PAB-MMAE:

-

Activate maleimidocaproic acid with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form MC-NHS ester.

-

Dissolve NH2-Val-Cit-PAB-MMAE in DMF.

-

Add the MC-NHS ester to the solution and stir.

-

Monitor the reaction by HPLC and purify the final product by preparative HPLC.

Antibody-Drug Conjugation and Purification

1. Antibody Reduction:

-

Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).

-

Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce the interchain disulfide bonds. The amount of TCEP can be adjusted to control the desired drug-to-antibody ratio (DAR).

-

Incubate at 37°C for 1-2 hours.

2. Conjugation:

-

Add the MC-Val-Cit-PAB-MMAE drug-linker to the reduced antibody solution.

-

Incubate on ice or at room temperature for 1-2 hours.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.

3. Purification:

-

Purify the ADC from unreacted drug-linker and other impurities using techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[8][9] HIC is particularly useful for separating ADC species with different DARs.[10]

Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules.[11]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can determine the mass of different drug-loaded species, from which the average DAR can be calculated.[3][8][12]

2. Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[2]

In Vitro Evaluation

1. Cathepsin B-Mediated Cleavage Assay:

-

This assay simulates the lysosomal environment to confirm the enzymatic release of the payload.

-

Procedure:

-

Prepare the ADC in a suitable assay buffer (e.g., MES buffer, pH 5.5).

-

Add purified human cathepsin B.

-

Incubate at 37°C.

-

At various time points, quench the reaction with a protease inhibitor.

-

Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.[8]

-

2. In Vitro Co-Culture Bystander Assay:

-

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

-

Methodology:

-

Co-culture antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cells. The antigen-negative cells can be engineered to express a fluorescent protein (e.g., GFP) for identification.

-

Treat the co-culture with the ADC.

-

After a set incubation period, assess the viability of both cell populations, for example, by flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative cells indicates a bystander effect.[1]

-

Conclusion

The self-immolative PAB spacer remains a robust and indispensable tool in the development of targeted therapies. Its well-characterized 1,6-elimination mechanism provides a predictable and efficient platform for conditional drug release. A thorough understanding of its chemistry, combined with rigorous experimental validation of synthesis, conjugation, and in vitro performance, is paramount for the successful development of safe and effective antibody-drug conjugates. While alternative self-immolative strategies continue to emerge, the extensive clinical validation of the PAB spacer solidifies its position as a cornerstone of modern bioconjugate chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2.5. Characterization of ADCs: SEC and HIC Method [bio-protocol.org]

- 3. hpst.cz [hpst.cz]

- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 5. google.com [google.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. youtube.com [youtube.com]

- 8. lcms.cz [lcms.cz]

- 9. benchchem.com [benchchem.com]

- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

The Alchemist's Bond: An In-depth Technical Guide to Click Chemistry for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these "armed antibodies" are critically dependent on the method of conjugation—the chemical linkage of the drug to the antibody. Traditional conjugation methods often result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and unpredictable clinical outcomes.[1] Enter click chemistry, a suite of bioorthogonal reactions that has revolutionized the synthesis of homogeneous and precisely defined ADCs.[][] This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the application of click chemistry in ADC synthesis.

The Click Chemistry Advantage in ADC Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving force.[] In the context of ADC development, these characteristics translate to significant advantages:

-

Homogeneity and Precise DAR Control: Click chemistry enables site-specific conjugation, allowing for the production of ADCs with a uniform drug-to-antibody ratio (DAR).[][5] This is a stark contrast to traditional methods that target native amino acids like lysine (B10760008) and cysteine, which often lead to a heterogeneous mixture of ADC species with varying numbers of conjugated drugs.[1] A controlled DAR is crucial as it directly impacts the ADC's efficacy, pharmacokinetics, and toxicity profile.[6]

-

Bioorthogonality: These reactions proceed efficiently in aqueous environments and do not interfere with native biological functional groups, preserving the antibody's structure and function.[][5]

-

Stability: The resulting linkages, such as triazoles from azide-alkyne cycloadditions, are highly stable under physiological conditions, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell.[][7]

-

Efficiency and Speed: Click reactions are known for their rapid kinetics and high yields, which streamlines the ADC manufacturing process.[7][8]

The most prominent click chemistry reactions employed in ADC synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Quantitative Comparison of Key Click Chemistry Reactions for ADC Synthesis

The choice of click chemistry reaction for ADC synthesis depends on several factors, including the nature of the antibody and payload, the desired reaction kinetics, and the tolerance for a copper catalyst. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and IEDDA in the context of ADC synthesis.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Typical Drug-to-Antibody Ratio (DAR) | 2-4 (homogeneous with site-specific modification) | 2-4 (homogeneous with site-specific modification) | 2-4 (homogeneous with site-specific modification) |

| Typical Reaction Time | 1-4 hours[5] | 4-12 hours[5] | Minutes to hours |

| Reaction Efficiency | >95%[5] | >90%[5] | >90% |

| Need for Catalyst | Yes (Copper (I))[5] | No[5] | No[9] |

| Linkage Stability | High (stable triazole ring)[7] | High (stable triazole ring) | High (stable dihydropyridazine/pyridazine) |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻¹ - 10¹ | 10³ - 10⁶[9] |

Experimental Protocols

This section provides detailed methodologies for the key click chemistry reactions used in ADC synthesis. These protocols are foundational and may require optimization based on the specific antibody, payload, and linker system.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified payload to an alkyne-functionalized antibody.

Materials and Reagents:

-

Alkyne-functionalized monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-modified payload (e.g., Azide-PEG-Drug) dissolved in DMSO

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation:

-

Ensure the alkyne-functionalized antibody is in a copper-free buffer at a concentration of 1-10 mg/mL.

-

-

Catalyst Preparation:

-

Conjugation Reaction:

-

In a reaction vessel, add the alkyne-functionalized antibody.

-

Add the azide-modified payload to the antibody solution. A molar excess of 5-10 equivalents of the payload is typically used.[11]

-

Add the pre-formed Cu(I)/THPTA complex to the antibody/payload mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing and protection from light.[5][10]

-

-

Purification:

-

Remove unreacted payload and catalyst components using a desalting column or SEC.[11]

-

Buffer exchange the purified ADC into a suitable formulation buffer.

-

-

Characterization:

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified antibody to a strained alkyne (e.g., DBCO)-functionalized payload.

Materials and Reagents:

-

Azide-functionalized monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Strained alkyne-functionalized payload (e.g., DBCO-PEG-Drug) dissolved in DMSO

-

Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody and Payload Preparation:

-

Prepare the azide-functionalized antibody in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the DBCO-functionalized payload in DMSO.

-

-

Conjugation Reaction:

-

Purification:

-

Purify the ADC using a desalting column or SEC to remove the unreacted payload.

-

-

Characterization:

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes the conjugation of a trans-cyclooctene (B1233481) (TCO)-modified antibody with a tetrazine-functionalized payload.

Materials and Reagents:

-

TCO-functionalized monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-functionalized payload dissolved in DMSO or an aqueous-compatible solvent

-

Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody and Payload Preparation:

-

Prepare the TCO-functionalized antibody in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the tetrazine-functionalized payload.

-

-

Conjugation Reaction:

-

Add a slight molar excess (e.g., 1.5-3 equivalents) of the tetrazine-payload to the antibody solution.

-

The reaction is typically very fast and can proceed at room temperature.[9] Incubate for 30 minutes to 2 hours.

-

-

Purification:

-

Purify the ADC using a desalting column or SEC to remove any unreacted payload.

-

-

Characterization:

-

Determine the DAR of the purified ADC using appropriate analytical methods like HIC or MS.

-

Visualization of Workflows and Mechanisms

To further elucidate the processes involved in click chemistry for ADC synthesis, the following diagrams, generated using the DOT language, visualize the experimental workflows and reaction mechanisms.

Caption: General experimental workflow for ADC synthesis using click chemistry.

Caption: Simplified mechanisms of common click chemistry reactions for ADC synthesis.

References

- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide provides an in-depth exploration of the fundamental principles governing ADC design, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the critical components of ADCs—the antibody, the linker, and the payload—and delve into the key experimental protocols for their characterization, supported by quantitative data and visual workflows.

Core Principles of ADC Design

The successful design of an ADC hinges on the synergistic interplay of its three core components: the monoclonal antibody (mAb), the chemical linker, and the cytotoxic payload.[1][2] Each element must be carefully selected and optimized to achieve a therapeutic agent with a wide therapeutic window, maximizing efficacy while minimizing off-target toxicity.[1][2]

The Antibody: The Targeting Vehicle

The monoclonal antibody serves as the targeting moiety, responsible for selectively delivering the cytotoxic payload to cancer cells while sparing healthy tissues.[3] The ideal antibody for an ADC possesses several key characteristics:

-

High Target Specificity: The antibody must bind to a tumor-associated antigen (TAA) that is highly and homogeneously expressed on the surface of cancer cells with minimal to no expression on healthy cells.[3]

-

Efficient Internalization: Upon binding to its target antigen, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[3] This process is crucial for delivering the payload to its intracellular site of action.

-

Long Circulation Half-Life: A longer half-life in circulation allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic effect.[4]

-

Low Immunogenicity: To prevent an adverse immune response in patients, antibodies used in ADCs are typically humanized or fully human.[3]

The Linker: The Crucial Bridge

The linker is the chemical bridge that connects the cytotoxic payload to the antibody. Its stability and cleavage mechanism are critical determinants of the ADC's efficacy and safety profile.[4] Linkers can be broadly classified into two categories:

-

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved to release the payload upon entering the tumor microenvironment or the target cell.[5] Cleavage can be triggered by specific conditions such as the acidic environment of endosomes and lysosomes (acid-labile linkers), the reducing environment within the cell (disulfide linkers), or the presence of specific enzymes like cathepsins that are often overexpressed in tumor cells (peptide linkers).[5][6]

-

Non-Cleavable Linkers: These linkers are more stable and rely on the complete lysosomal degradation of the antibody to release the payload.[7] This approach generally results in lower off-target toxicity due to reduced premature payload release.[7]

The Payload: The Cytotoxic Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death.[4] Payloads are typically highly potent cytotoxic agents that are too toxic to be administered systemically as standalone chemotherapies.[4] Common classes of payloads include:

-

Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

-

DNA-Damaging Agents: This category includes compounds like calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs) that cause DNA damage, ultimately triggering cell death.[4] Topoisomerase inhibitors, such as deruxtecan (B607063) (DXd) and SN-38, also fall into this class.[4]

Quantitative Data in ADC Design

The optimization of ADC design relies heavily on quantitative data to compare different constructs and predict their clinical performance. Key parameters include the drug-to-antibody ratio (DAR), linker stability, and payload potency.

Drug-to-Antibody Ratio (DAR) of Approved ADCs

The Drug-to-Antibody Ratio (DAR) refers to the average number of payload molecules conjugated to a single antibody.[8] A higher DAR can increase potency but may also lead to aggregation and faster clearance from circulation.[8] The table below summarizes the characteristics of several FDA-approved ADCs.

| ADC Drug (Trade Name) | Target Antigen | Linker Type | Payload | Average DAR |

| Brentuximab vedotin (Adcetris®) | CD30 | Cleavable (Val-Cit) | MMAE | ~4 |

| Trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable (SMCC) | DM1 | ~3.5 |

| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | Cleavable (Hydrazone) | Calicheamicin | ~3 |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | Cleavable (Hydrazone) | Calicheamicin | ~6 |

| Polatuzumab vedotin (Polivy®) | CD79b | Cleavable (Val-Cit) | MMAE | ~3.5 |

| Enfortumab vedotin (Padcev®) | Nectin-4 | Cleavable (Val-Cit) | MMAE | ~4 |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | Cleavable (GGFG) | Deruxtecan (DXd) | ~8 |

| Sacituzumab govitecan (Trodelvy®) | TROP-2 | Cleavable (CL2A) | SN-38 | ~7.6 |

| Belantamab mafodotin (Blenrep®) | BCMA | Non-cleavable | MMAF | ~4 |

| Loncastuximab tesirine (B3181916) (Zynlonta®) | CD19 | Cleavable (Val-Ala) | PBD | ~2 |

| Tisotumab vedotin (Tivdak®) | Tissue Factor | Cleavable (Val-Cit) | MMAE | ~4 |

| Mirvetuximab soravtansine (B3322474) (Elahere™) | FRα | Cleavable (Disulfide) | DM4 | ~3.4 |

In Vivo Plasma Stability of ADC Linkers

The stability of the linker in plasma is a critical factor for minimizing off-target toxicity. The following table provides a comparison of the in vivo plasma half-lives of different linker types.

| Linker Type | Example | ADC Model | Animal Model | Plasma Half-life | Reference |

| Cleavable | |||||

| Peptide (Val-Cit) | mc-vc-PAB | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [5] |

| Peptide (Val-Cit) | mc-vc-PAB | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [5] |

| Hydrazone | AcBut | Gemtuzumab ozogamicin | Human | ~72 hours (3.0 days) | [6] |

| Disulfide | SPDB | Mirvetuximab soravtansine | - | - | [10] |

| Glucuronide | - | anti-CD70-MMAE | Rat | >81 days (in vitro) | [11] |

| Non-cleavable | |||||

| Thioether (SMCC) | - | Trastuzumab-DM1 | Mouse | ~10.4 days | [5] |

Note: Direct comparisons of half-life across different studies should be made with caution due to variations in experimental conditions.

In Vitro Cytotoxicity of Common ADC Payloads

The potency of the payload is a key driver of an ADC's efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of a payload's cytotoxic activity against cancer cell lines.

| Payload | Mechanism of Action | Cancer Cell Line | IC50 (nM) | Reference |

| MMAE | Microtubule Inhibitor | BxPC-3 (Pancreatic) | 0.97 | [12] |

| PSN-1 (Pancreatic) | 0.99 | [12] | ||

| Capan-1 (Pancreatic) | 1.10 | [12] | ||

| Panc-1 (Pancreatic) | 1.16 | [12] | ||

| CFPAC-1 (Pancreatic) | 1.19 | [13] | ||

| MDA-MB-468 (Breast) | 0.28 | [13] | ||

| MMAF | Microtubule Inhibitor | - | Generally less potent than MMAE | [4] |

| DM1 | Microtubule Inhibitor | - | Similar potency to MMAE | [13] |

| Deruxtecan (DXd) | Topoisomerase I Inhibitor | KPL-4 (Breast) | 1.43 | [12] |

| NCI-N87 (Gastric) | 4.07 | [12] | ||

| SK-BR-3 (Breast) | - | [12] | ||

| SN-38 | Topoisomerase I Inhibitor | CFPAC-1 (Pancreatic) | 0.83 | [13] |

| MDA-MB-468 (Breast) | 0.47 | [13] |

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols for ADC Characterization

Rigorous experimental evaluation is essential to characterize the efficacy and safety of novel ADC candidates. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.

Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

ADC constructs and control antibody

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count Ag+ and Ag- cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only as a blank control.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC constructs and the unconjugated antibody control in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions or control solutions to the respective wells.

-

Incubate the plates for a predetermined duration (e.g., 72-96 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Antibody Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of an ADC by target cells.

Materials:

-

Target antigen-positive (Ag+) cancer cell lines

-

Fluorescently labeled ADC or primary antibody and a fluorescently labeled secondary antibody

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Trypsin or other cell detachment solution

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest Ag+ cells and resuspend them in cold FACS buffer.

-

-

Antibody Binding:

-

Incubate the cells with the fluorescently labeled ADC or primary antibody on ice for 30-60 minutes to allow binding to the cell surface without internalization.

-

Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

-

Internalization:

-

Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization.

-

At each time point, immediately place the cells on ice to stop the internalization process.

-

-

Staining and Analysis:

-

If using an unlabeled primary antibody, incubate the cells with a fluorescently labeled secondary antibody on ice for 30 minutes. Wash twice with cold FACS buffer.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population at each time point.

-

-

Data Analysis:

-

The MFI at time 0 represents the total cell surface-bound antibody.

-

A decrease in MFI over time indicates the internalization of the antibody-ADC complex.

-

Calculate the percentage of internalization at each time point relative to the MFI at time 0.

-

Bystander Effect Assay (Co-culture Method)

Objective: To determine if the payload released from the ADC can kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC construct and control antibody

-

96-well cell culture plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Harvest and count both Ag+ and Ag- (GFP-expressing) cells.

-

Seed the cells in a 96-well plate in co-culture at various ratios (e.g., 1:1, 1:3, 3:1 of Ag+:Ag- cells).

-

Include monoculture wells of both Ag+ and Ag- cells as controls.

-

Incubate the plates overnight at 37°C and 5% CO2.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC construct.

-

Add the ADC dilutions to the co-culture and monoculture wells.

-

Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

-

-

Analysis:

-

Flow Cytometry:

-

Harvest the cells from each well.

-

Analyze the cells by flow cytometry, gating on the GFP-positive (Ag-) cell population.

-

Within the GFP-positive gate, quantify the percentage of dead cells using a viability dye (e.g., Propidium Iodide).

-

-

Fluorescence Microscopy:

-

Image the wells using a fluorescence microscope.

-

Quantify the number of viable GFP-positive cells in the treated wells compared to the untreated co-culture and Ag- monoculture controls.

-

-

-

Data Analysis:

-

An increase in the death of Ag- cells in the co-culture wells treated with the ADC, compared to the Ag- monoculture wells treated with the same ADC concentration, indicates a bystander effect.

-

Visualizing ADC Mechanisms and Workflows

Diagrams are invaluable tools for understanding the complex processes involved in ADC design and function. The following sections provide Graphviz (DOT language) scripts to generate visualizations of key concepts.

ADC Mechanism of Action

ADC Linker Chemistries

Experimental Workflow for Antibody Internalization Assay

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. susupport.com [susupport.com]

- 4. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. FDA Approved ADC Drugs list up to 2022 [bio-itworld.com]

- 9. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Protocol for conjugating Azide-PEG4-VC-PAB-Doxorubicin to an antibody

Protocol for Conjugating Azide-PEG4-VC-PAB-Doxorubicin to a Monoclonal Antibody

These application notes provide a comprehensive protocol for the development of an Antibody-Drug Conjugate (ADC) by conjugating the potent cytotoxic agent Doxorubicin (B1662922), via a cleavable Azide-PEG4-VC-PAB linker, to a target-specific monoclonal antibody. The conjugation strategy employs a two-step process involving the modification of the antibody with a dibenzocyclooctyne (DBCO) moiety, followed by a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" reaction.[1][2] This method ensures a stable linkage and controlled conjugation, yielding a potent therapeutic agent for targeted cancer therapy.[3]

The following sections detail the necessary materials, a step-by-step experimental protocol, methods for purification and characterization, and a protocol for evaluating the in vitro cytotoxicity of the resulting ADC.

Required Materials and Reagents

Quantitative data and recommended concentrations for reagents are summarized in the table below.

| Reagent / Material | Supplier | Stock Concentration | Storage Conditions | Notes |

| Monoclonal Antibody (mAb) | User-supplied | 1-10 mg/mL in PBS | 4°C | Must be pure (>95%) and free of amine-containing buffers like Tris. |

| Azide-PEG4-VC-PAB-Doxorubicin | e.g., MedChemExpress | 10 mM in DMSO | -20°C or -80°C[2] | Prepare fresh before use; avoid repeated freeze-thaw cycles. |

| DBCO-PEG4-NHS Ester | e.g., Broadpharm | 10 mM in anhydrous DMSO | -20°C | Highly susceptible to hydrolysis; prepare fresh and use immediately.[4] |

| Phosphate-Buffered Saline (PBS) | Standard Supplier | 1X, pH 7.2-7.4 | Room Temperature | For antibody buffer exchange and reaction. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | N/A | Room Temperature | For reconstituting linker-drug and NHS ester. |

| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | N/A | Room Temperature | For purification of modified antibody and final ADC. |

| Amicon® Ultra Centrifugal Filters | MilliporeSigma | N/A | Room Temperature | For buffer exchange and concentration. |

| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Waters, Agilent | N/A | Per manufacturer | For DAR analysis. |

| LC-MS System | e.g., Agilent, SCIEX | N/A | Per manufacturer | For accurate mass measurement and DAR determination.[5][6] |

Experimental Protocols

Diagram: Experimental Workflow for ADC Conjugation

Caption: Workflow for the conjugation of Azide-Doxorubicin to an antibody.

Protocol 2.1: Antibody Modification with DBCO

This step introduces the alkyne reaction partner onto the antibody via surface-exposed lysine (B10760008) residues.

-

Antibody Preparation : Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or centrifugal filtration. Adjust the final antibody concentration to 1-10 mg/mL.[4]

-

Reagent Preparation : Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

-

Modification Reaction : Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% to maintain antibody integrity.[4]

-

Incubation : Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Purification : Remove the unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4). The resulting DBCO-labeled antibody is now ready for conjugation.

Protocol 2.2: Conjugation of Azide-Drug-Linker to DBCO-Antibody

This protocol utilizes the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2]

-

Drug-Linker Preparation : Prepare a 10 mM stock solution of Azide-PEG4-VC-PAB-Doxorubicin in anhydrous DMSO.

-

Conjugation Reaction : Add a 1.5- to 5-fold molar excess of the Azide-PEG4-VC-PAB-Doxorubicin solution to the purified DBCO-labeled antibody.

-

Incubation : Allow the reaction to proceed for 4-16 hours. The incubation can be performed at room temperature or at 4°C to minimize potential aggregation.

-

Purification : After incubation, the crude ADC must be purified to remove unreacted (free) drug-linker, which is a critical quality attribute to control.[7] Common purification methods include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Hydrophobic Interaction Chromatography (HIC).[] For laboratory scale, SEC using a desalting column is often sufficient.

ADC Characterization

Protocol 3.1: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that impacts the ADC's efficacy and safety.[5][9]

Method A: UV-Vis Spectrophotometry

A rapid and straightforward method to estimate the average DAR.[]

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and 480 nm (for Doxorubicin). The unconjugated antibody should have no absorbance at 480 nm.[11]

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law with their respective extinction coefficients.

-

The average DAR is calculated as: DAR = [Molar concentration of Doxorubicin] / [Molar concentration of Antibody]

Method B: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the overall hydrophobicity. This provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[]

Method C: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most accurate DAR measurement and distribution by measuring the precise molecular weight of the intact ADC species.[5][6] The average DAR is calculated from the deconvoluted mass spectrum.[6]

| Characterization Parameter | Method | Typical Results |

| Average Drug-to-Antibody Ratio (DAR) | UV-Vis, HIC, LC-MS | 3.5 - 4.0 |

| DAR Distribution | HIC, LC-MS | Heterogeneous mixture (DAR0, 2, 4, 6, 8) |

| Purity (Free Drug Content) | HIC, RP-HPLC | >99% ADC (Free drug <1%) |

| Aggregation | Size Exclusion Chromatography (SEC) | <5% high molecular weight species |

In Vitro Cytotoxicity Protocol

The efficacy of the ADC is determined by its ability to kill target cancer cells. The MTT assay is a common colorimetric method to assess cell viability.[12][13]

-

Cell Seeding : Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[12][13]

-

ADC Treatment : Prepare serial dilutions of the purified ADC, unconjugated antibody, and free doxorubicin in culture medium.

-

Incubation : Remove the old medium from the cells and add the treatment solutions. Incubate the plates for a period of 72-120 hours at 37°C and 5% CO₂.[12]

-

MTT Assay :

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[14]

-

Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[14]

-

-

Data Analysis :

Doxorubicin's Mechanism of Action

Upon internalization into the target cancer cell and cleavage of the VC-PAB linker within the lysosome, Doxorubicin is released and exerts its cytotoxic effect. Its primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II, which lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[11][15]

Diagram: Doxorubicin Signaling Pathway

Caption: Doxorubicin's mechanism of action following ADC internalization.

References

- 1. Buy Azide-PEG4-VC-PAB-Doxorubicin [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. sciex.com [sciex.com]

- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpst.cz [hpst.cz]

- 11. cellmosaic.com [cellmosaic.com]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. benchchem.com [benchchem.com]

- 15. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal ligation strategy for the synthesis of antibody-drug conjugates (ADCs). This copper-free "click chemistry" reaction offers significant advantages for conjugating potent cytotoxic drugs to monoclonal antibodies (mAbs) with high efficiency and site-specificity. The reaction's biocompatibility, proceeding under mild physiological conditions, preserves the integrity and function of the antibody, a critical aspect for the development of effective and safe ADC therapeutics.[1][2]

This document provides detailed application notes and experimental protocols for the generation and characterization of ADCs using SPAAC technology.

Principle of SPAAC for ADC Synthesis

The core of the SPAAC methodology lies in the reaction between a strained cyclooctyne (B158145) and an azide (B81097). In the context of ADC development, an azide chemical handle is typically introduced into the antibody, either through genetic incorporation of an unnatural amino acid containing an azide group or by chemical modification of specific amino acid residues. The drug-linker entity is functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO).[2] The inherent ring strain of the cyclooctyne drives the [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3]

Advantages of SPAAC for ADC Development:

-

Biocompatibility: The reaction is performed under physiological conditions (pH, temperature), preserving the antibody's structure and function.[1][2]

-

Copper-Free: Avoids the use of cytotoxic copper catalysts, which can damage the antibody and pose safety concerns.[1][3]

-

High Specificity: The azide and cyclooctyne moieties are bioorthogonal, meaning they react specifically with each other and not with other functional groups present in biological systems.

-

Favorable Kinetics: The reaction proceeds with favorable kinetics, allowing for efficient conjugation at low biomolecule concentrations.

-

Homogeneous Products: When combined with site-specific azide incorporation methods, SPAAC allows for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[4]

Quantitative Data

Comparison of Second-Order Rate Constants for Common Cyclooctynes

The choice of cyclooctyne can significantly impact the kinetics of the SPAAC reaction. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with an azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High reactivity, widely used. |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | Good reactivity, smaller and more hydrophilic than DBCO. |

| DIFO (Difluorinated cyclooctyne) | ~0.1 - 0.5 | High reactivity, good stability. |

| BARAC (Biarylazacyclooctynone) | > 1.0 | Very high reactivity, suitable for rapid conjugations. |

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Representative Drug-to-Antibody Ratios (DAR) for SPAAC-generated ADCs

Achieving a specific and uniform DAR is a critical quality attribute for ADCs. Site-specific incorporation of the azide handle followed by SPAAC conjugation enables the production of ADCs with a well-defined DAR.

| Antibody Target | Azide Incorporation Method | Cyclooctyne-Drug | Average DAR | Reference |

| HER2 | Unnatural Amino Acid (pAMF) | DBCO-MMAE | ~2.0 | [4] |

| CD22 | Enzymatic (Sortase A) | DBCO-MMAF | ~2.0 | |

| MUC16 | Engineered Cysteine | DBCO-MMAE | 1.6 | [4] |

| Generic IgG | Chemical (Lysine modification) | BCN-Payload | 2-4 (heterogeneous) |

This table provides illustrative examples. Actual DAR values will depend on the specific antibody, drug-linker, and conjugation conditions.

Experimental Protocols

Site-Specific Introduction of an Azide Handle into the Antibody

a) Genetic Incorporation of an Azido-Amino Acid:

This method involves site-directed mutagenesis to introduce a unique codon (e.g., an amber stop codon, TAG) at the desired position in the antibody gene. The gene is then expressed in a host cell line that has been engineered to express an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the unique codon and incorporates an azido-amino acid (e.g., p-azido-L-phenylalanine) during protein translation.

Protocol: A detailed protocol for this method can be found in the Journal of Visualized Experiments.[1][2]

b) Enzymatic Modification:

Enzymes such as sortase A or microbial transglutaminase can be used to site-specifically install an azide-containing peptide or small molecule onto the antibody.

SPAAC Conjugation Protocol

This protocol describes the conjugation of an azide-modified antibody with a cyclooctyne-functionalized drug-linker.

Materials:

-

Azide-modified antibody (in a suitable buffer, e.g., PBS, pH 7.4)

-

Cyclooctyne-drug linker (e.g., DBCO-drug) dissolved in a compatible organic solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Incubator or temperature-controlled shaker

Procedure:

-

Prepare the Antibody Solution: Dilute the azide-modified antibody to a final concentration of 1-10 mg/mL in PBS.

-

Prepare the Drug-Linker Solution: Prepare a stock solution of the cyclooctyne-drug linker in DMSO (e.g., 10 mM).

-

Reaction Setup: Add the cyclooctyne-drug linker solution to the antibody solution. A molar excess of the drug-linker (typically 5-20 fold) is used to drive the reaction to completion. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10% v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-16 hours. The optimal reaction time should be determined empirically. Gentle mixing during incubation can improve conjugation efficiency.

-

Purification: After the incubation, remove the excess, unreacted drug-linker and any organic solvent. This is typically achieved by:

-

Size-Exclusion Chromatography (SEC): Using a desalting column or a preparative SEC column.

-

Dialysis or Buffer Exchange: Against a suitable storage buffer (e.g., PBS).

-

Characterization of the ADC

Thorough characterization of the ADC is essential to ensure its quality, purity, and desired properties.

a) Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS):

Protocol:

-

Sample Preparation:

-

The ADC sample may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains.

-

For glycosylated antibodies, enzymatic deglycosylation (e.g., with PNGase F) can simplify the mass spectrum.

-

-

LC-MS Analysis:

-

Inject the prepared ADC sample onto a liquid chromatography system (e.g., reversed-phase or size-exclusion) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

A typical mobile phase for reversed-phase LC is a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.

-

-

Data Analysis:

b) Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC):

Protocol:

-

System Setup: Use an HPLC system equipped with a UV detector and a size-exclusion column suitable for protein analysis.

-

Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) or Tris-based buffer at neutral pH.

-

Sample Analysis: Inject the ADC sample and monitor the elution profile at 280 nm.

-

Data Interpretation: The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates the presence of aggregates.

c) Assessment of Hydrophobicity and DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

Protocol:

-

System Setup: Use an HPLC system with a UV detector and a HIC column.

-

Mobile Phase: A gradient is used, starting with a high-salt buffer (e.g., containing ammonium (B1175870) sulfate) and decreasing the salt concentration over time to elute the ADC species.

-

Sample Analysis: Inject the ADC sample and monitor the chromatogram.

-

Data Interpretation: The number of conjugated drugs increases the hydrophobicity of the antibody. Therefore, species with higher DAR values will elute later. The peak areas can be used to determine the distribution of different DAR species.[7][8][9]

Visualization of Workflows and Relationships

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Simplified mechanism of SPAAC conjugation.

References

- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 4. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cellular Uptake and Internalization of Doxorubicin Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (B1662922) (DOX), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of cancers. However, its clinical efficacy is often limited by severe side effects and the development of multidrug resistance (MDR). Doxorubicin conjugates, which link the drug to targeting moieties such as antibodies, peptides, or nanoparticles, represent a promising strategy to enhance tumor-specific delivery, increase intracellular concentration, and overcome resistance mechanisms.

These application notes provide detailed protocols for quantifying the cellular uptake and internalization of doxorubicin conjugates, essential steps in the preclinical evaluation of these novel therapeutic agents. The methodologies described include flow cytometry for high-throughput quantification of cellular fluorescence, fluorescence microscopy for visualizing subcellular localization, and high-performance liquid chromatography (HPLC) for precise quantification of intracellular drug concentration.

Key Experimental Assays

The assessment of cellular uptake and internalization of doxorubicin conjugates typically involves a combination of quantitative and qualitative methods. The intrinsic fluorescence of doxorubicin allows for its detection and quantification by several analytical techniques.

Flow Cytometry: Quantitative Analysis of Cellular Uptake

Flow cytometry is a powerful technique for the rapid, quantitative analysis of doxorubicin uptake in a large population of cells. It measures the fluorescence intensity of individual cells, providing a statistical distribution of drug uptake within the cell population.

Protocol:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density of 3 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Treatment: Treat the cells with the doxorubicin conjugate or free doxorubicin at the desired concentrations for various time points (e.g., 1, 2, 4 hours).[1] Include an untreated control group.

-

Cell Harvesting: After incubation, discard the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Detachment: Detach the cells using trypsin-EDTA, then neutralize the trypsin with complete culture medium.

-